Virustomycin

Description

Contextual Significance of Virustomycin within Macrolide Natural Products

This compound belongs to the macrolide class of natural products, which are characterized by a large macrocyclic lactone ring. nih.gov Macrolides are a cornerstone of natural product chemistry and have yielded numerous clinically important antibiotics. nih.gov this compound is specifically classified as an 18-membered macrolide, a subgroup that includes other notable compounds like concanamycin (B1236758) A and bafilomycin. medkoo.comnih.govdoi.org What sets this compound and its relatives apart is their complex structure and unique biological activities that extend beyond antibacterial effects, making them valuable tools for chemical biology research. The intricate architecture of this compound, featuring multiple stereocenters and functional groups, presents a significant challenge for total synthesis and a fascinating subject for biosynthetic studies. atlas.jpnih.gov

Historical Perspective of this compound Discovery and Early Characterization

This compound A, also known as AM-2604 A, was first isolated from the culture broth of a Streptomyces species, strain AM-2604. Current time information in Bangalore, IN.adipogen.comkitasato-u.ac.jp Its discovery was the result of a screening program aimed at identifying new antiviral substances. kitasato-u.ac.jp Initial characterization revealed it to be a lipophilic, pale-yellow crystalline substance. kitasato-u.ac.jp The structure of this compound A was elucidated through spectroscopic methods, revealing its 18-membered macrolide core. medkoo.comasm.org Subsequent research led to the identification of related compounds, such as viranamycins A and B, which share a similar macrolide skeleton with this compound A and concanamycin A. nih.gov

Overview of this compound's Reported Biological Activities (Antiviral, Antiparasitic, and Cellular Effects)

This compound has demonstrated a broad spectrum of biological activities, making it a compound of significant interest.

Antiviral Activity: As its name suggests, this compound exhibits potent antiviral properties. It has been shown to decrease plaque formation by both RNA and DNA viruses at very low concentrations. medkoo.comadipogen.comkitasato-u.ac.jpcaymanchem.com

Antiparasitic Activity: Research has highlighted the strong antiparasitic effects of this compound. It is active against the parasite Trichomonas foetus and Trichomonas vaginalis. adipogen.comcaymanchem.com Furthermore, it has shown selective and potent in vitro activity against Trypanosoma brucei brucei, the parasite responsible for African sleeping sickness. kitasato-u.ac.jpcaymanchem.com

Cellular Effects: The mode of action of this compound involves the inhibition of crucial cellular processes. In Trichomonas foetus, it has been found to inhibit the biosynthesis of RNA, DNA, and protein, with the most significant impact being on RNA synthesis. caymanchem.comjst.go.jpnih.gov It is believed to interfere with the formation of phosphate (B84403) donors, such as ATP, which are essential for nucleotide formation. kitasato-u.ac.jpjst.go.jpnih.gov this compound A also induces cytotoxicity in human MRC-5 cells. caymanchem.com

| Biological Activity | Organism/Cell Line | Effect | Potency (IC50 / ED50 / MIC) |

| Antiviral | RNA and DNA viruses | Decreases plaque formation | ED50 = 0.0003 µg/ml caymanchem.com |

| Antiparasitic | Trichomonas foetus | Inhibits growth | MIC = 25 µg/ml caymanchem.com |

| Antiparasitic | Trichomonas vaginalis | Inhibits growth | MIC = 6.25 µg/ml caymanchem.com |

| Antiparasitic | Trypanosoma brucei brucei (GUTat 3.1) | Inhibits growth | IC50 = 0.45 ng/ml kitasato-u.ac.jpcaymanchem.com |

| Antiparasitic | Trypanosoma brucei rhodesiense (STIB900) | Weak activity | IC50 = 480 ng/ml caymanchem.com |

| Antifungal | Pyricularia oryzae | Inhibits growth | MIC = 12.5 µg/ml caymanchem.com |

| Cytotoxicity | Human MRC-5 cells | Induces cytotoxicity | IC50 = 80 ng/ml caymanchem.com |

Scope and Objectives of this compound Academic Research

Current academic research on this compound is multifaceted. A primary objective is the total synthesis of this compound and its analogues. This would not only provide a renewable source of the compound for further biological evaluation but also allow for the creation of novel derivatives with potentially improved activity and selectivity.

Another significant area of research is the elucidation of its biosynthetic pathway. nih.gov Understanding how Streptomyces produces this complex molecule could enable the use of biosynthetic engineering to generate novel macrolides. nih.gov Furthermore, ongoing studies aim to fully characterize the molecular targets of this compound and the precise mechanisms by which it exerts its antiviral, antiparasitic, and cytotoxic effects. This knowledge is crucial for its potential development as a therapeutic agent or as a chemical probe to study fundamental biological processes.

Structure

2D Structure

Properties

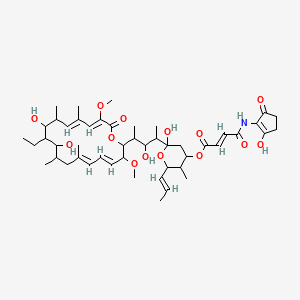

Molecular Formula |

C48H71NO14 |

|---|---|

Molecular Weight |

886.1 g/mol |

IUPAC Name |

[2-[4-[(4E,6E,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate |

InChI |

InChI=1S/C48H71NO14/c1-12-15-36-30(7)39(61-41(53)21-20-40(52)49-42-34(50)18-19-35(42)51)25-48(58,63-36)32(9)45(56)31(8)46-37(59-10)17-14-16-26(3)22-28(5)43(54)33(13-2)44(55)29(6)23-27(4)24-38(60-11)47(57)62-46/h12,14-17,20-21,23-24,28-33,36-37,39,43-46,50,54-56,58H,13,18-19,22,25H2,1-11H3,(H,49,52)/b15-12+,17-14+,21-20+,26-16+,27-23+,38-24- |

InChI Key |

YIKWIQAIKGWYCF-CHKKSPJRSA-N |

SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C)C)O |

Isomeric SMILES |

CCC1C(C(C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)/C=C/C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C)C)O |

Canonical SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C)C)O |

Synonyms |

AM 2604a AM-2604 A Antibiotic AM 2604A virustomycin A |

Origin of Product |

United States |

Discovery, Isolation, and Producing Organism Identification of Virustomycin

Isolation Methodologies from Microbial Fermentation Broths

The isolation of Virustomycin A from the fermentation broth of Streptomyces sp. AM-2604 follows a standard procedure for purifying natural products from microbial cultures. The general methodology involves several key steps designed to separate the compound of interest from the complex mixture of cellular biomass, residual media components, and other secreted metabolites.

A typical isolation process includes:

Separation of Biomass: The first step after fermentation is the removal of the microbial cells. This is usually achieved by filtration or centrifugation of the entire culture broth, yielding a cell-free supernatant that contains the secreted secondary metabolites.

Solvent Extraction: The clarified broth is then subjected to liquid-liquid extraction with a water-immiscible organic solvent. For this compound A, this was accomplished using solvent extraction to move the compound from the aqueous phase into the organic phase. nih.gov Ethyl acetate (B1210297) is a commonly used solvent for extracting moderately polar compounds like macrolides from fermentation filtrates.

Concentration: The organic extract containing the target compound is concentrated under reduced pressure, often using a rotary evaporator, to remove the solvent and yield a crude extract.

Chromatographic Purification: The crude extract is then purified using chromatographic techniques. This compound A was purified using silica gel column chromatography. nih.gov This method separates compounds based on their polarity, allowing for the isolation of the pure substance from other co-extracted metabolites. Further purification could involve techniques like High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.

This multi-step process is fundamental to natural product chemistry and is essential for obtaining pure compounds for structural elucidation and biological testing.

Characterization of this compound-Producing Streptomyces Strains

The producing organism, Streptomyces sp. AM-2604, is a member of the genus Streptomyces, which falls under the phylum Actinobacteria. nih.gov These bacteria are Gram-positive and are well-known for their filamentous, fungus-like growth, forming a complex network of branching hyphae known as a mycelium. nih.gov The characterization and identification of a specific Streptomyces strain involve a combination of morphological, physiological, and molecular methods.

Standard characterization techniques for Streptomyces strains include:

Morphological Characterization: This involves macroscopic observation of colony features such as color, shape, and the production of aerial and substrate mycelia on various culture media. mdpi.com Microscopic examination, often using scanning electron microscopy, is used to observe the structure of the mycelium and the arrangement of spore chains. nih.gov

Physiological and Biochemical Tests: These tests assess the strain's metabolic capabilities, such as its ability to utilize different carbon and nitrogen sources, produce specific enzymes (e.g., caseinase, gelatinase), and its resistance profile to various antibiotics. researchgate.net Factors like optimal growth temperature, pH range, and salt tolerance are also determined. nih.gov

Molecular Identification: The most definitive method for bacterial identification is the sequencing of the 16S rRNA gene. mdpi.com The resulting sequence is compared against public databases to determine the phylogenetic relationship of the new isolate to known species. This molecular approach provides a precise classification of the strain.

Streptomyces are noted for having large, linear genomes with a high Guanine-Cytosine (G+C) content, typically above 70%. nih.gov These genomes contain numerous biosynthetic gene clusters (BGCs), which are responsible for the production of the vast diversity of secondary metabolites associated with the genus. nih.govmdpi.com

Table 1: General Characteristics of the Genus Streptomyces

| Characteristic | Description |

|---|---|

| Gram Stain | Positive |

| Morphology | Filamentous, forming substrate and aerial mycelia |

| Spore Formation | Produces chains of exospores |

| G+C Content | High (>70%) |

| Metabolism | Aerobic, chemoorganotrophic |

| Habitat | Predominantly soil; also found in marine and freshwater sediments mdpi.com |

| Key Feature | Prolific producers of diverse secondary metabolites, including antibiotics nih.gov |

Strain Improvement Strategies for Enhanced this compound Production

In their natural environment, microorganisms typically produce secondary metabolites like this compound in very small quantities. For industrial-scale production, it is essential to enhance the yield through strain improvement programs. These programs utilize various techniques to modify the producing strain to overproduce the desired compound. While specific strategies for Streptomyces sp. AM-2604 are not detailed in the available literature, general methods for improving Streptomyces strains are well-established.

These strategies can be broadly categorized as follows:

Classical Mutagenesis: This traditional approach involves exposing the microbial population to mutagens, such as ultraviolet (UV) radiation or chemical agents (e.g., ethyl methanesulfonate), to induce random mutations in the genome. This is followed by a high-throughput screening process to identify mutants that exhibit higher productivity of the target compound.

Rational Screening and Selection: This involves designing screening methods that specifically select for high-producing mutants. For example, mutants might be selected based on their resistance to a toxic precursor or the antibiotic product itself, as this can sometimes correlate with increased production.

Genetic Engineering: Modern recombinant DNA technology allows for targeted genetic modifications. This can include overexpressing key biosynthetic genes, deleting genes from competing metabolic pathways, or modifying regulatory genes to remove feedback inhibition and enhance precursor supply.

Metabolic Engineering: This strategy focuses on optimizing the metabolic pathways of the organism to channel more resources toward the production of the desired metabolite. This involves a deep understanding of the organism's metabolism and the biosynthetic pathway of the compound.

Table 2: Common Strain Improvement Techniques for Streptomyces

| Technique | Principle | Example Application |

|---|---|---|

| Random Mutagenesis | Induce random DNA mutations using UV or chemical mutagens to create genetic diversity. | Screening for colonies with larger zones of inhibition in bioassays. |

| Protoplast Fusion | Fusing cells with removed cell walls to combine the genetic material of two different strains. | Combining desirable traits from a high-producer and a fast-growing strain. |

| Pathway Engineering | Overexpression of rate-limiting enzymes or deletion of competing pathways. | Increasing the supply of specific precursors (e.g., malonyl-CoA) for polyketide synthesis. |

| Regulatory Gene Modification | Altering global or pathway-specific regulatory genes to "turn on" or enhance production. | Deleting repressor genes or overexpressing activator genes within a biosynthetic gene cluster. |

Related Natural Products and Their Co-occurrence with this compound

The genus Streptomyces is known for its remarkable metabolic plasticity. A single strain often possesses the genetic capacity to produce dozens of different secondary metabolites, encoded by numerous BGCs within its genome. mdpi.com It is therefore common for a primary product of interest to be co-produced with a variety of other structurally diverse compounds.

While the literature does not specify other natural products co-isolated with this compound from Streptomyces sp. AM-2604, the phenomenon of co-production is widespread. For instance, studies of other Streptomyces strains have revealed the simultaneous production of multiple families of compounds. One investigation of Streptomyces sp. A-177 led to the isolation of a new compound, caboxamycin B, alongside 68 other known natural products. frontiersin.org This illustrates the rich chemical inventory that a single actinomycete can harbor.

The types of compounds that co-occur can be highly varied and may include:

Polyketides (e.g., macrolides, tetracyclines) nih.gov

Non-ribosomal peptides

Terpenoids

Aminoglycosides researchgate.net

Furans mdpi.com

The expression of these diverse BGCs is often tightly regulated and can be triggered by altering fermentation conditions, such as media composition, temperature, or pH. mdpi.com The analysis of the secondary metabolome of a Streptomyces strain frequently reveals a complex mixture of natural products, necessitating the sophisticated isolation and purification techniques described earlier to separate each component.

Advanced Methodologies for Virustomycin Structural Elucidation

Application of High-Resolution Spectroscopic Techniques for Structural Assignment

The foundational work to determine the molecular structure of Virustomycin A was built upon the application of high-resolution spectroscopic methods, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These techniques, used in concert, allowed researchers to piece together the molecular framework of this complex macrolide.

Initial analysis by mass spectrometry was crucial in establishing the molecular formula of this compound A as C₄₈H₇₁NO₁₄. nih.gov This information provided the elemental composition, a fundamental prerequisite for any further structural analysis.

Following the determination of the molecular formula, extensive NMR studies were undertaken to map the connectivity of the atoms. nih.govnih.gov While the original publication by S. Omura and colleagues does not detail the specific 2D NMR experiments used, the standard application of techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is the cornerstone of modern structural elucidation for molecules of this complexity. nih.gov These methods allow for the systematic assembly of molecular fragments by identifying proton-proton and proton-carbon correlations across one, two, or three chemical bonds. This spectroscopic analysis was instrumental in identifying the key structural components of this compound, including the 18-membered macrolide ring and its various substituents. nih.govnih.gov

Table 1: Spectroscopic Data for this compound A

| Technique | Finding | Reference |

|---|---|---|

| Mass Spectrometry | Molecular Formula: C₄₈H₇₁NO₁₄ | nih.gov |

Stereochemical Determination Approaches for this compound and Related Analogs

Defining the stereochemistry of a molecule with numerous chiral centers, such as this compound, is a complex task that goes beyond simple connectivity analysis. It requires determining the absolute configuration (R or S) at each stereocenter. For complex macrolides, this is often achieved through a combination of NMR-based techniques and analysis of biosynthetic pathways.

Advanced NMR experiments, particularly those measuring the Nuclear Overhauser Effect (NOE), are critical for determining relative stereochemistry. NOE correlations identify protons that are close in space, allowing for the deduction of the molecule's three-dimensional conformation and the relative orientation of substituents along the macrolide ring and its side chains.

For related macrolides like the hygrolides, researchers have successfully proposed complete stereochemistry by combining NMR data, such as J-values (coupling constants), with bioinformatic analysis of the polyketide synthase (PKS) gene clusters responsible for their biosynthesis. nih.gov The stereochemical outcome of the ketoreductase (KR) domains within the PKS modules can be predicted based on their amino acid sequences, providing a powerful tool to infer the configuration of hydroxyl-bearing stereocenters. nih.gov Given the biosynthetic relationship between this compound and the concanamycins, a similar chemo-genetic approach is a viable strategy for confirming its complete stereochemical structure. researchgate.net

Computational Chemistry in this compound Structural Analysis and Confirmation

In modern natural product chemistry, computational methods, particularly Density Functional Theory (DFT), have become indispensable for structural validation. mdpi.comconicet.gov.ar DFT calculations can predict the NMR chemical shifts of a proposed structure. researchgate.netnih.gov By comparing the computationally predicted NMR spectrum with the experimentally measured spectrum, chemists can gain a high degree of confidence in the assigned structure or identify potential misassignments. rsc.org

This process involves:

Generating a 3D model of the proposed this compound structure.

Performing a conformational search to identify the most stable, low-energy conformers of the molecule.

Calculating the NMR shielding constants for each conformer using a DFT method like GIAO (Gauge-Independent Atomic Orbital). rsc.org

Averaging the shielding constants based on the predicted conformational population and converting them to chemical shifts.

Correlating the calculated chemical shifts with the experimental data. A strong correlation supports the proposed structure.

While specific DFT studies confirming the this compound structure are not prominent in the literature, this methodology is the current gold standard for verifying the structures of complex natural products and would be the definitive method for resolving any ambiguity in the original assignment. nih.gov

Comparative Structural Analysis within the Concanamycin (B1236758) Family

This compound A belongs to the plecomacrolide class of antibiotics and is structurally very similar to the concanamycin family. nih.govpsu.edu Understanding the subtle structural differences between these compounds is key to elucidating structure-activity relationships. The core of these molecules is a highly conserved 18-membered macrolide ring, with variations arising from different substitutions at specific positions. researchgate.netvulcanchem.comnih.gov

The primary difference between this compound A and Concanamycin A lies in the side chain attached at the C-23 position. This compound A possesses a unique flavensomycinoyl moiety at this position, whereas Concanamycin A has a sugar residue, specifically a 2,6-dideoxy-D-arabino-hexopyranose substituted with a carbamoyl (B1232498) group. psu.eduvulcanchem.com

Other related compounds, like the viranamycins, share the same macrolide core but also exhibit variations. Viranamycin A, for instance, is considered a 25-depropenyl-25-methyl derivative of this compound A, and it features a fumaric acid residue at C-23 instead of the sugar or flavensomycinoyl moieties seen in its relatives. vulcanchem.com Concanamycin B differs from Concanamycin A by having a methyl group instead of an ethyl group at the C-8 position. nih.gov

These structural comparisons are critical for understanding how modifications to the macrolide scaffold influence biological activity.

Table 2: Comparative Structural Features of this compound and Related Concanamycins

| Compound | Macrolide Core | Substituent at C-8 | Substituent at C-23 | Other Key Features | Reference |

|---|---|---|---|---|---|

| This compound A | 18-membered | Ethyl | Flavensomycinoyl moiety | Propenyl group at C-25 | psu.eduvulcanchem.com |

| Concanamycin A | 18-membered | Ethyl | Carbamoylated sugar | Propenyl group at C-25 | vulcanchem.comnih.gov |

| Concanamycin B | 18-membered | Methyl | Carbamoylated sugar | Propenyl group at C-25 | nih.gov |

| Viranamycin A | 18-membered | Ethyl | Fumaric acid | Methyl group at C-25 | vulcanchem.com |

Biosynthetic Pathways and Genetic Determinants of Virustomycin Production

Identification and Characterization of the Virustomycin Biosynthetic Gene Cluster (BGC)

The biosynthetic gene cluster (BGC) responsible for the production of this compound A has been identified in the producing organism, Streptomyces graminofaciens A-8890. nih.govresearchgate.net This discovery was crucial for understanding the molecular assembly of the antibiotic. The cluster, designated 'vsm', contains all the necessary genetic information for the synthesis of the polyketide backbone, the formation of unique precursor units, and the subsequent modifications required to yield the final active compound. nih.govresearchgate.net Analysis of the vsm cluster revealed that it encodes for a Type I polyketide synthase (PKS) system, which is typical for the assembly of complex macrolides. nih.govresearchgate.net

The core scaffold of this compound is assembled by a modular Type I Polyketide Synthase (PKS). These PKSs are large, multifunctional enzymes where each module is responsible for one cycle of polyketide chain elongation and modification. A minimal PKS module is composed of several key domains:

Acyltransferase (AT): This domain selects the specific building block (an acyl-CoA derivative) for each extension step and transfers it to the Acyl Carrier Protein. nih.gov

Acyl Carrier Protein (ACP): This domain holds the growing polyketide chain via a phosphopantetheine arm and presents it to the various catalytic domains.

Ketosynthase (KS): This domain catalyzes the crucial carbon-carbon bond-forming reaction (a Claisen condensation) between the growing chain held by the previous module's ACP and the new extender unit on the current module's ACP.

In addition to these core domains, modules can contain optional reductive domains that modify the β-keto group formed after each condensation:

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

Dehydratase (DH): Eliminates the hydroxyl group to form a double bond.

Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

The specific combination of these domains within each module dictates the final structure of the polyketide backbone. The this compound PKS system utilizes not only standard extender units like malonyl-CoA but also specialized units such as ethylmalonyl-CoA and methoxymalonyl-CoA, contributing to its structural complexity. nih.gov While some antibiotic pathways involve hybrid PKS-Non-Ribosomal Peptide Synthetase (NRPS) systems, the this compound cluster appears dedicated to polyketide synthesis for its core structure, with peptide-like components such as the C5N unit being incorporated through post-PKS tailoring reactions.

The vsm gene cluster from Streptomyces graminofaciens encodes a suite of enzymes essential for producing this compound A. nih.gov While not all genes have been individually characterized, their putative functions can be inferred from sequence homology and the known biosynthetic pathway.

| Enzyme/Protein Class | Putative Gene(s) | Predicted Role in this compound Biosynthesis |

| Type I Polyketide Synthases | vsm PKS genes | Catalyze the assembly of the macrolide backbone from acyl-CoA precursors. nih.govresearchgate.net |

| Ethylmalonyl-CoA Biosynthesis Enzymes | Not specified | Synthesize the ethylmalonyl-CoA extender unit required for PKS elongation. nih.gov |

| Methoxymalonyl-ACP Biosynthesis Enzymes | Not specified | Synthesize the methoxymalonyl-ACP extender unit for PKS elongation. nih.gov |

| Fumaric Acid Transferase | Not specified | Catalyzes the attachment of a fumarate (B1241708) moiety to the polyketide core. researchgate.net |

| C5N Unit Biosynthesis Enzymes | Not specified | Synthesize the 2-amino-3-hydroxycyclopent-2-enone (C5N) precursor unit. |

| C5N Unit Ligase | Not specified | Catalyzes the amide bond formation between the C5N unit and the macrolide. researchgate.net |

| Regulatory Proteins | Not specified | Control the expression of the vsm biosynthetic genes. |

Elucidation of Precursor Incorporation Pathways (e.g., C5N Unit Formation)

A key structural feature of this compound is the 2-amino-3-hydroxycyclopent-2-enone moiety, commonly referred to as the C5N unit. This unit is found in several other secondary metabolites produced by Streptomyces. Its biosynthesis begins with 5-aminolevulinic acid (ALA), which is itself formed by the condensation of glycine (B1666218) and succinyl-coenzyme A (CoA) in a reaction catalyzed by ALA synthase. The ALA molecule then undergoes cyclization to form the C5N unit, which is subsequently attached to the main polyketide structure.

In addition to the C5N unit, the this compound PKS assembly line requires specific, non-standard extender units to build the macrolide backbone. The vsm BGC contains genes for enzymes that synthesize ethylmalonyl-CoA and methoxymalonyl-ACP. nih.gov These dedicated pathways provide the necessary precursors, which are then selected by the appropriate Acyltransferase (AT) domains within the PKS modules to be incorporated into the growing polyketide chain.

Post-Polyketide Synthase Modification Enzymes and Mechanisms

After the PKS machinery synthesizes and releases the initial polyketide chain, it undergoes several crucial modifications, known as post-PKS tailoring, to become the final, biologically active this compound A. It is presumed that this compound A is biosynthesized from a precursor molecule, likely concanamycin (B1236758) F, through these modifications. researchgate.net

The key post-PKS modifications for this compound include:

Fumarate Esterification: A fumaric acid moiety is attached to a hydroxyl group on the macrolactone ring. This reaction is catalyzed by a dedicated fumaric acid transferase encoded within the vsm gene cluster. researchgate.net

C5N Unit Amidation: The pre-formed C5N unit is attached to the macrolide via an amide linkage. This step is catalyzed by a C5N unit ligase, also encoded by the BGC. researchgate.net

These tailoring steps are critical for the activity of the final compound and highlight the modularity of natural product biosynthesis, where a core scaffold can be decorated in various ways to generate structural and functional diversity.

Regulation of this compound Biosynthesis Gene Expression

The expression of biosynthetic gene clusters in Streptomyces is tightly controlled by a complex hierarchy of regulatory proteins. While the specific regulatory genes within the this compound cluster have not been experimentally characterized, the regulatory mechanisms can be inferred based on well-studied systems and analysis of related BGCs. Typically, BGCs contain cluster-situated regulators (CSRs) that control the transcription of the biosynthetic genes. researchgate.net

One of the most common families of CSRs are the Streptomyces Antibiotic Regulatory Proteins (SARPs). ontosight.aifrontiersin.org SARPs are transcriptional activators that bind to specific DNA sequences in the promoter regions of biosynthetic genes, recruiting RNA polymerase and initiating transcription. frontiersin.orgplos.org The related concanamycin BGC from S. neyagawaensis was found to contain putative regulatory genes, and analysis of other related clusters suggests the presence of regulators from the LuxR and SARP families. researchgate.net It is highly probable that the vsm cluster is also controlled by a SARP-family activator, which would integrate signals from global regulatory networks to switch on this compound production at the appropriate time in the bacterial life cycle. However, direct experimental evidence identifying the specific regulatory proteins for this compound biosynthesis is still forthcoming.

Biosynthetic Engineering Strategies for this compound Analogs

The modular nature of PKS systems provides a powerful platform for biosynthetic engineering to create novel compounds. By modifying the enzymes within the biosynthetic pathway, it is possible to generate analogs of the natural product with potentially altered or improved properties.

A successful example of this approach involved the PKS systems for this compound and another macrolide, FD-891, which are co-produced by S. graminofaciens. nih.gov Researchers demonstrated that the acyltransferase (AT) domain, which is responsible for selecting the extender unit, could be exchanged between the two independent PKS assembly lines. nih.gov Specifically, the ethylmalonyltransferase domain from the this compound PKS was swapped into the loading module of the FD-891 PKS. nih.gov This engineered strain successfully produced a new, two-carbon elongated analog of FD-891, named 26-ethyl-FD-891, demonstrating the functional compatibility and engineering potential of the this compound biosynthetic machinery. nih.gov This type of domain swapping represents a key strategy for the rational design of novel polyketides.

Chemical Synthesis and Analog Design Strategies for Virustomycin

Total Synthesis Approaches for Virustomycin and its Core Scaffolds

The total synthesis of large, stereochemically complex macrolides like this compound presents a formidable challenge in organic chemistry. nih.gov The strategies employed for the synthesis of related 18-membered macrolides, such as concanamycin (B1236758) F and aspicilin, offer significant insights into potential synthetic routes for this compound. acs.orgrsc.orgrsc.org These approaches typically involve the convergent assembly of smaller, highly functionalized fragments, followed by a crucial macrolactonization step to form the large ring. mdpi.comresearchgate.net

A retrosynthetic analysis of this compound would likely disconnect the molecule into several key fragments. Common strategies for similar macrolides involve breaking the macrocycle at an ester linkage and at one or more carbon-carbon bonds, leading to more manageable synthetic precursors. The stereochemically dense regions would be constructed using well-established asymmetric reactions.

The construction of the this compound core would necessitate a suite of powerful and stereoselective reactions. Drawing parallels from the synthesis of related macrolides, several key transformations can be anticipated.

Macrolactonization: The formation of the 18-membered ring is a critical and often challenging step. The Yamaguchi esterification, followed by a proton-sponge-mediated cyclization, is a widely used and effective method for the synthesis of large lactones and would be a primary candidate for the final ring closure in a this compound synthesis. researchgate.net Other methods, such as ring-closing metathesis (RCM) using Grubbs' catalysts, have also been successfully employed for the synthesis of 18-membered macrolides and could be a viable alternative. tandfonline.combeilstein-journals.org

Asymmetric Aldol (B89426) and Allylation Reactions: The numerous stereocenters within the this compound backbone would likely be installed using highly stereocontrolled reactions. Evans' asymmetric aldol reactions, for instance, are a reliable method for establishing 1,3-stereo relationships. Asymmetric allylation and crotylation reactions are also instrumental in setting up chiral centers with pendant alkyl groups.

Carbon-Carbon Bond Formations: Modern cross-coupling reactions, such as Suzuki and Stille couplings, would be essential for connecting the major fragments of the molecule. For instance, a copper-mediated intermolecular coupling has been used effectively in the synthesis of concanamycin F to form a key diene moiety. acs.org

Oxidations and Reductions: A variety of selective oxidation and reduction reactions would be required to install and modify the various oxygen-containing functional groups around the macrolide core.

| Transformation | Reagents/Conditions | Purpose in this compound Synthesis | Reference |

| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP, Toluene | Formation of the 18-membered macrolide ring | researchgate.net |

| Ring-Closing Metathesis | Grubbs' II Catalyst | Alternative for macrolide ring formation | tandfonline.combeilstein-journals.org |

| Suzuki Coupling | Pd(PPh3)4, Base | C-C bond formation to link key fragments | beilstein-journals.org |

| Evans' Asymmetric Aldol | Chiral oxazolidinone, Bu2BOTf, Et3N | Stereoselective formation of syn- or anti-1,3-diols | nih.gov |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)4, (+)- or (-)-DET, t-BuOOH | Enantioselective introduction of epoxide for further functionalization | researchgate.net |

The synthesis of this compound is fraught with stereochemical and regiochemical challenges that demand precise control at every step.

Stereocontrol: The molecule contains multiple contiguous stereocenters. Establishing the correct relative and absolute stereochemistry is paramount. Substrate-controlled and reagent-controlled reactions would need to be carefully orchestrated. For instance, the synthesis of polyol chains often relies on iterative cycles of stereoselective reactions. nih.gov The inherent flexibility of the acyclic precursors to macrolactonization can also pose a challenge to achieving high stereoselectivity during ring closure.

Regioselectivity: The presence of multiple similar functional groups necessitates the use of regioselective reactions. For example, selective protection and deprotection of the various hydroxyl groups would be crucial. Regioselective epoxidation of dienes or selective opening of epoxides are other examples of transformations where regiocontrol is critical. tandfonline.comnih.gov The regioselective functionalization of the macrolide core after its formation is also a significant hurdle.

Semisynthesis and Derivatization Strategies for this compound Modification

Semisynthesis, which involves the chemical modification of a naturally produced starting material, offers a more direct route to novel analogs. acs.org Given that this compound can be obtained through fermentation of Streptomyces graminofaciens, it serves as a valuable scaffold for derivatization. The primary goal of semisynthesis is to explore the structure-activity relationship and to potentially improve the compound's properties.

Key reactive sites on the this compound molecule that could be targeted for modification include the hydroxyl groups and the double bonds.

Acylation and Etherification of Hydroxyl Groups: The hydroxyl groups are amenable to esterification and etherification, allowing for the introduction of a wide variety of substituents. These modifications can influence the compound's polarity, solubility, and interactions with its biological target. Studies on concanamycin A have shown that O-acylation can be performed to probe structure-activity relationships. nih.govacs.org

Modification of the Side Chain: The side chain of this compound is a prime target for modification. For example, the terminal functional groups could be altered to introduce different functionalities, such as fluorophores or photoaffinity labels, to study the molecule's mechanism of action. researchgate.net

Modification of the Diene System: The conjugated diene system could potentially be modified through reactions such as Diels-Alder cycloadditions or selective reductions, leading to significant changes in the conformation of the macrolide ring.

Structure-Activity Relationship (SAR) Studies via Analog Generation

The systematic generation and biological evaluation of this compound analogs are crucial for understanding its structure-activity relationship (SAR). nih.gov This knowledge can then be used to design more potent and selective compounds. While specific SAR studies on this compound are limited, valuable insights can be gleaned from studies on the closely related concanamycins and other plecomacrolides. nih.govbiologists.com

The design of this compound analogs would be guided by the desire to enhance its interaction with its biological target, which for related macrolides is often the vacuolar-type H+-ATPase (V-ATPase). biologists.com

Modification of the "Right-Hand" Side Chain: Studies on concanamycins have indicated that the side chain plays a critical role in bioactivity. Modifications to this part of the molecule can significantly impact potency. For instance, the presence and nature of the hemiketal and the attached sugar moiety are often crucial for target binding.

Alterations to the Macrolactone Core: The conformation of the macrolide ring is critical for activity. Modifications that alter the ring's flexibility or the orientation of key functional groups can have a profound effect. For example, removing or adding methyl groups or other substituents on the macrolactone backbone can influence its binding affinity. mdpi.com

Introduction of Basic Moieties: The introduction of small secondary or tertiary amines to create polycationic species has been shown to be a successful strategy for improving the activity of macrolides against Gram-negative bacteria. acs.org

| Modification Site | Potential Impact on Activity | Rationale based on Related Macrolides | Reference |

| C-9 Hydroxyl Group | Acylation may modulate potency and cell permeability. | SAR studies on concanamycins show the importance of this position. | nih.gov |

| Side Chain Terminus | Altering functionality can impact target engagement. | Key for interaction with V-ATPase in concanamycins. | biologists.com |

| Macrolactone Backbone | Introduction/removal of methyl groups can alter conformation and binding. | Total synthesis of desmethyl analogs of telithromycin (B1682012) has been explored. | mdpi.com |

| Introduction of Amines | May broaden antibacterial spectrum to Gram-negative bacteria. | Successful strategy for azithromycin-like azalides. | acs.org |

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and biocatalysis, offers a powerful and efficient strategy for the production of complex natural product analogs. researchgate.netnih.gov This approach can overcome some of the challenges associated with purely chemical synthesis, such as poor stereoselectivity and the need for extensive protecting group manipulations.

The biosynthesis of macrolides like this compound involves a modular polyketide synthase (PKS) assembly line. nih.govmicrobiologyresearch.org The enzymes from this pathway, particularly the thioesterase (TE) domain responsible for macrolactonization, can be harnessed for the synthesis of novel analogs. beilstein-journals.orgbeilstein-journals.org

Precursor-Directed Biosynthesis: This technique involves feeding synthetic, non-natural starter or extender units to a mutant strain of the producing organism that is blocked in the biosynthesis of the natural precursor. The PKS machinery may then incorporate the synthetic precursor to generate a novel analog.

In Vitro Thioesterase-Catalyzed Macrolactonization: A linear seco-acid, prepared by chemical synthesis, can be cyclized using an isolated thioesterase enzyme. This approach has been shown to be effective for the synthesis of various macrolides and can exhibit a degree of substrate tolerance, allowing for the cyclization of unnatural precursors. beilstein-journals.org

Enzymatic Post-Modification: Enzymes such as glycosyltransferases, methyltransferases, and oxidoreductases from the biosynthetic pathway can be used to modify the this compound scaffold or its synthetic precursors in a highly regio- and stereoselective manner. mdpi.com For example, glycosyltransferases can be used to attach different sugar moieties to the macrolide core.

The integration of enzymatic steps into the synthetic plan for this compound analogs holds great promise for generating molecular diversity in a more efficient and sustainable manner.

Molecular Mechanisms of Action and Biological Activities of Virustomycin

Antiviral Mechanisms of Virustomycin Action

This compound has demonstrated potent inhibitory activity against a variety of viruses. nih.gov Its mechanism is centered on disrupting the viral life cycle, thereby preventing successful propagation.

This compound's Effects on RNA and DNA Virus Propagation

This compound demonstrates broad-spectrum antiviral activity, effectively inhibiting the propagation of both RNA and DNA viruses. caymanchem.comnih.gov Research shows that it can decrease plaque formation by these viruses at a very low 50% effective dose (ED₅₀) of 0.0003 µg/ml. caymanchem.comcaymanchem.com This potent activity highlights its potential as a broad-spectrum antiviral agent. nih.gov

| Virus Type | Activity Metric | Concentration | Reference |

|---|---|---|---|

| RNA and DNA Viruses | ED₅₀ (Plaque Formation Reduction) | 0.0003 µg/ml (3 ng/ml) | caymanchem.comkitasato-u.ac.jp |

Molecular Targets within Viral Components or Host Factors for Viral Replication

The precise molecular targets of this compound within viral structures or host cell factors essential for viral replication have not been definitively identified in published studies. While it is established that this compound interferes with the viral life cycle, the specific enzymes, structural proteins, or host pathways it binds to or inhibits remain an area for future investigation. patsnap.comnih.govnih.gov

Antiparasitic Mechanisms of this compound Action

This compound exhibits significant activity against several parasitic microorganisms, including Trichomonas foetus, Trichomonas vaginalis, and Trypanosoma brucei. caymanchem.comadipogen.com Its mode of action involves disrupting fundamental cellular and metabolic processes within these parasites.

Inhibition of Essential Cellular Processes in Parasitic Microorganisms (e.g., Trichomonas foetus, Trypanosoma)

In Trichomonas foetus, this compound is believed to interfere with the formation of essential phosphate (B84403) donors, which are necessary for the creation of nucleotides like UMP, UDP, and UTP. kitasato-u.ac.jp This suggests that the compound may disrupt the parasite's energy metabolism, possibly by targeting the ATP-forming system. nih.govjst.go.jp This disruption of a core cellular process leads to the inhibition of vital biosynthetic pathways. nih.govjst.go.jp

The compound also shows selective and potent activity against certain strains of Trypanosoma brucei. caymanchem.commedchemexpress.com It is highly active against the GUTat 3.1 strain of T. brucei brucei but significantly less so against the STIB900 strain of T. brucei rhodesiense, indicating that its target or uptake mechanism may differ between trypanosome strains. caymanchem.com

| Parasite | Strain | Activity Metric | Concentration | Reference |

|---|---|---|---|---|

| Trichomonas foetus | - | MIC | 1.6 µg/ml - 25 µg/ml | caymanchem.comkitasato-u.ac.jp |

| Trichomonas vaginalis | - | MIC | 6.25 µg/ml | caymanchem.com |

| Trypanosoma brucei brucei | GUTat 3.1 | IC₅₀ | 0.45 ng/ml | caymanchem.comkitasato-u.ac.jp |

| Trypanosoma brucei rhodesiense | STIB900 | IC₅₀ | 480 ng/ml | caymanchem.com |

Interference with Macromolecular Biosynthesis (RNA, DNA, Protein)

A primary mechanism of this compound's antiparasitic action is the inhibition of macromolecular biosynthesis in T. foetus. caymanchem.comnih.gov The antibiotic inhibits the synthesis of RNA, DNA, and protein, with the most severe effect observed on RNA biosynthesis. nih.govjst.go.jp

Further investigation into its effect on RNA synthesis revealed that this compound A inhibits the incorporation of [³H]uridine into both the acid-soluble and acid-insoluble fractions of the cell. nih.govjst.go.jp This is distinct from the action of Actinomycin (B1170597) D, which only inhibits incorporation into the acid-insoluble fraction. nih.govjst.go.jp This finding indicates that this compound interferes with the formation of nucleotides from precursors like uridine (B1682114) and adenosine (B11128), rather than just the polymerization of RNA. nih.govjst.go.jp This is supported by the observation that the compound does not block the transport of these precursors into the cells, nor does it inhibit the activity of key enzymes like uridine kinase and uracil (B121893) phosphoribosyltransferase in a cell-free system. nih.govjst.go.jp

| Process | Effect | Note | Reference |

|---|---|---|---|

| RNA Synthesis | Inhibited (Most Severe) | Interferes with nucleotide formation from uridine and adenosine. | nih.govjst.go.jp |

| DNA Synthesis | Inhibited | Likely a downstream effect of precursor pool disruption. | nih.govjst.go.jp |

| Protein Synthesis | Inhibited | Likely a downstream effect of RNA synthesis inhibition. | nih.govjst.go.jp |

Disruption of Nucleotide Metabolism and Phosphate Donor Formation

This compound, an 18-membered macrolide antibiotic, exerts a significant inhibitory effect on fundamental biosynthetic processes within susceptible organisms by disrupting nucleotide metabolism. scbt.comnih.gov Research on the protozoan Trichomonas foetus has demonstrated that this compound A effectively inhibits the synthesis of RNA, DNA, and proteins. scbt.comnih.gov The most pronounced effect was observed on RNA biosynthesis. nih.gov

The mechanism underlying this inhibition involves interference with the formation of nucleotides. scbt.comnih.gov Specifically, this compound A was found to impede the formation of nucleotides from the precursors uridine and adenosine. scbt.comnih.gov This was evidenced by its ability to repress the incorporation of radiolabeled uridine into both acid-soluble (nucleotide precursors) and acid-insoluble (RNA) cellular fractions. nih.gov This action is distinct from that of compounds like actinomycin D, which only inhibit incorporation into the acid-insoluble fraction. nih.gov

Crucially, this compound A does not appear to block the transport of these nucleoside precursors into the cell. scbt.comnih.gov Furthermore, in cell-free extracts, it did not inhibit the activity of key enzymes in nucleotide salvage pathways, such as uridine kinase and uracil phosphoribosyltransferase. scbt.comnih.gov This evidence strongly suggests that this compound's primary target in this context is the formation of essential phosphate donors, such as Adenosine triphosphate (ATP). scbt.comnih.gov By interfering with the ATP-forming system, this compound A effectively starves the nucleotide synthesis pathways of the necessary phosphate groups, thereby halting the production of the building blocks for RNA and DNA. scbt.comnih.govbiologists.com This disruption of the nucleotide pool is a critical aspect of its biological activity. nih.govcolumbia.eduresearchgate.netfiveable.me

Vacuolar-Type H+-ATPase (V-ATPase) Inhibition by this compound

A primary and highly significant mechanism of action for this compound is its function as an inhibitor of Vacuolar-Type H+-ATPase (V-ATPase). V-ATPases are multi-subunit proton pumps essential for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus, as well as the extracellular environment in some specialized cells. scbt.comnih.gov By inhibiting this enzyme, this compound triggers a cascade of downstream cellular effects.

Molecular Basis of V-ATPase Binding and Allosteric Modulation

While direct crystallographic or cryo-electron microscopy (cryo-EM) studies detailing the precise binding site of this compound on the V-ATPase are not extensively documented, its mechanism can be inferred from its structural class and the behavior of related, well-studied macrolide inhibitors like Bafilomycin A1 and Concanamycin (B1236758) A. biologists.com These inhibitors are known to bind with high specificity to the membrane-embedded V-ATPase (Vₒ) domain, particularly to the proteolipid subunit c. biologists.comnih.gov This binding event physically obstructs the rotation of the c-ring, which is the essential mechanism for proton translocation across the membrane. nih.govnih.gov

It is hypothesized that this compound, sharing structural motifs with other plecomacrolide V-ATPase inhibitors, also targets the Vₒ c-subunit. biologists.com The interaction is likely an allosteric modulation, where binding at a site distinct from the ATP hydrolysis catalytic sites on the V₁ domain induces a conformational change that freezes the proton-pumping machinery. plos.orgplos.org This mode of action, blocking the enzyme's mechanical rotation rather than its ATP-binding or hydrolysis site, accounts for the high specificity and potency of this class of inhibitors. nih.govnih.gov The binding is primarily mediated by van der Waals interactions within a shallow pocket on the c-ring surface. nih.govnih.gov

Consequences of V-ATPase Inhibition on Cellular Acid-Base Homeostasis and Trafficking

The inhibition of V-ATPase by this compound has profound consequences for cellular homeostasis, primarily through the disruption of pH gradients across organellar membranes. scbt.combiologists.com

Disruption of Cellular Acid-Base Homeostasis: V-ATPases are the principal regulators of luminal pH in the endo-lysosomal system. scbt.comnih.gov By blocking proton pumping, this compound causes an increase in the pH (alkalinization) of these acidic compartments. biologists.com This loss of acidity impairs the function of pH-dependent acid hydrolases within lysosomes, compromising their degradative capacity. caltagmedsystems.co.uk Concurrently, the inability to sequester protons within organelles can lead to a decrease in cytosolic pH, contributing to cytoplasmic acidosis. atlasgeneticsoncology.org This widespread dysregulation of the cell's internal pH balance disrupts numerous enzymatic and transport processes that are highly pH-sensitive. biologists.com

Disruption of Intracellular Trafficking: The maintenance of pH gradients is critical for virtually all steps of vesicular trafficking. nih.gov V-ATPase inhibition by compounds like this compound disrupts these pathways significantly:

Endocytosis and Receptor Recycling: The acidification of endosomes is necessary for the uncoupling of ligands from their receptors, allowing receptors to be recycled back to the plasma membrane. V-ATPase inhibition can impair this process, leading to the accumulation of receptors and ligands within endosomes. biologists.comatlasgeneticsoncology.org

Protein Sorting and Secretion: The proper sorting and processing of proteins in the trans-Golgi network and their subsequent transport in secretory vesicles are pH-dependent. nih.gov Inhibition of V-ATPase can lead to the accumulation of proteins in the Golgi and endoplasmic reticulum, thereby blocking the classical secretory pathway. caltagmedsystems.co.uk

Endosome Maturation: The transition from early to late endosomes and their eventual fusion with lysosomes is a pH-driven process. By neutralizing the endosomal pH, V-ATPase inhibitors can stall this maturation and fusion, leading to an accumulation of endosomal vesicles. biologists.combiologists.comatlasgeneticsoncology.org

Mechanisms of this compound-Induced Cellular Responses

The biochemical disruptions caused by this compound, particularly the inhibition of V-ATPase, culminate in distinct cellular responses, often leading to cell death.

Pathways Leading to Apoptosis or Other Cellular Fate Modulation

Inhibition of V-ATPase is a potent trigger for programmed cell death, or apoptosis, in a variety of cell types, especially cancer cells. nih.govatlasgeneticsoncology.org While the specific pathways activated by this compound are not fully elucidated, the mechanisms initiated by related V-ATPase inhibitors provide a clear framework. The induction of apoptosis by this class of compounds can proceed through several interconnected routes:

Mitochondrial (Intrinsic) Pathway: V-ATPase inhibition can induce cellular stress, including energy stress due to a decline in ATP levels. nih.gov This can trigger the mitochondrial pathway of apoptosis, which involves the release of cytochrome c from the mitochondria into the cytoplasm. columbia.edu Cytochrome c then participates in the formation of the apoptosome, a complex that activates initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell. columbia.edu

Lysosomal Membrane Permeabilization: The alkalinization of the lysosome and impairment of its function can lead to lysosomal membrane permeabilization (LMP). nih.gov This releases cathepsins and other hydrolases from the lysosome into the cytosol, where they can cleave and activate pro-apoptotic proteins, thereby initiating a caspase cascade. nih.gov

Cellular Stress Responses: V-ATPase inhibition is a significant cellular stressor that can activate pathways like the hypoxia-inducible factor-1α (HIF1α) pathway as a survival mechanism. nih.gov However, when this stress is overwhelming and adaptive responses like autophagy fail, the cell is pushed towards apoptosis. nih.gov Research on other V-ATPase inhibitors shows that they can induce apoptosis through the production of reactive oxygen species (ROS) and the activation of stress-related kinases, which contribute to mitochondrial depolarization, a key event in apoptosis. psu.edu

Comparative Analysis of Cellular Susceptibility Profiles

This compound exhibits a broad spectrum of activity against various microorganisms and demonstrates cytotoxicity against mammalian cells. The susceptibility varies significantly between different organisms and even between strains of the same species, highlighting a degree of selectivity in its action.

Below is a table summarizing the reported susceptibility profiles for this compound A.

| Organism/Cell Type | Strain/Type | Measurement | Value | Reference |

| Fungus | Trichomonas vaginalis | MIC | 6.25 µg/mL | atlasgeneticsoncology.org |

| Plant Pathogenic Fungus | Pyricularia oryzae | MIC | 12.5 µg/mL | atlasgeneticsoncology.org |

| Parasite | Trichomonas foetus | MIC | 25 µg/mL | atlasgeneticsoncology.org |

| Parasite | Trypanosoma brucei brucei | GUTat 3.1 | IC₅₀ | 0.45 ng/mL |

| Parasite | Trypanosoma brucei rhodesiense | STIB900 | IC₅₀ | 480 ng/mL |

| Human Cell Line | MRC-5 (Lung Fibroblast) | - | IC₅₀ | 80 ng/mL |

| Viruses | RNA and DNA Viruses | - | ED₅₀ | 0.0003 µg/mL |

MIC: Minimum Inhibitory Concentration, IC₅₀: Half-maximal Inhibitory Concentration, ED₅₀: Half-maximal Effective Dose

Mechanisms of Resistance to this compound in Target Organisms

Scientific literature to date has not detailed specific mechanisms of acquired or intrinsic resistance to this compound in target organisms. While the compound demonstrates potent activity against a range of viruses, fungi, and protozoa, studies focusing on the development of resistance in these organisms are not publicly available.

General mechanisms of antimicrobial resistance are well-documented and include modification of the drug's target site, enzymatic inactivation of the antibiotic, decreased cell permeability, and active efflux of the drug from the cell. mdpi.comfrontiersin.orgreactgroup.orgeuropa.eunih.gov For instance, resistance can arise from mutations in the genes that code for the antibiotic's target, preventing the drug from binding effectively. mdpi.comresearchgate.net Bacteria and other microbes can also produce enzymes that chemically alter or destroy the antibiotic molecule, rendering it harmless. reactgroup.orgnih.gov Furthermore, efflux pumps, which are transport proteins in the cell membrane, can actively pump antibiotics out of the cell, preventing them from reaching a high enough concentration to be effective. mdpi.comfrontiersin.orgnih.gov

In fungi, resistance to antifungal agents can develop through similar pathways, including mutations in the target enzyme's gene, increased expression of the target, or overexpression of efflux pumps. amrnarrative.orgnih.govnih.govnih.gov Likewise, protozoan parasites can develop resistance through various means, such as mutations in drug transporter proteins that lead to reduced drug uptake or alterations in the drug's molecular target. mdpi.comnih.gov

However, specific research applying these principles to this compound is absent from the available literature. There is an observation of differential activity, where this compound A is highly effective against the GUTat 3.1 strain of Trypanosoma brucei brucei but significantly less so against the STIB900 strain of Trypanosoma brucei rhodesiense, suggesting a form of intrinsic resistance in the latter. researchgate.net The underlying biochemical or genetic basis for this difference has not been elucidated.

Without dedicated studies on this compound, any discussion of its specific resistance mechanisms would be speculative. Future research is required to investigate how target organisms might develop resistance to this potent macrolide antibiotic.

Advanced Research Methodologies and Analytical Techniques in Virustomycin Studies

Omics Technologies (Genomics, Proteomics, Metabolomics) in Virustomycin Research

Omics technologies offer a holistic view of the biological processes underlying the production and activity of this compound.

Genomics: Genomic studies have been fundamental in understanding how this compound is produced. The this compound A biosynthetic gene cluster (BGC) has been identified in its producing organism, Streptomyces graminofaciens A-8890. researchgate.netresearchgate.net Analysis of this BGC revealed that it contains genes for a Type I polyketide synthase (PKS), which is the core machinery for building the macrolide backbone. researchgate.netresearchgate.net The BGC also houses genes for the biosynthesis of unusual building blocks, such as ethylmalonyl-CoA and methoxymalonyl-acyl carrier protein (ACP), as well as enzymes for post-PKS modifications. researchgate.netresearchgate.net

Notably, the this compound BGC shares similarities with the clusters for related macrolides like concanamycin (B1236758) and bafilomycin. researchgate.net It is hypothesized that this compound A biosynthesis proceeds through a concanamycin F intermediate, which is then modified by enzymes including a fumaric acid transferase and a ligase that attaches a 2-amino-3-hydroxycyclopent-2-enone (C5N) unit. researchgate.net The genetic cassette responsible for creating and attaching the C5N moiety, a feature found in several bioactive metabolites, has been studied in other Streptomyces species. nih.govnih.gov This genomic insight provides a genetic roadmap for targeted engineering efforts to create novel this compound analogs. google.com

Table 1: Key Gene Functions Identified in the this compound A Biosynthetic Gene Cluster

| Gene/Enzyme Category | Function in this compound Biosynthesis | Reference |

| Type I Polyketide Synthases (PKSs) | Assemble the core macrolide backbone from simple acyl-CoA precursors. | researchgate.netresearchgate.net |

| Ethylmalonyl-CoA Biosynthesis Enzymes | Generate a non-standard extender unit for incorporation into the polyketide chain. | researchgate.netresearchgate.net |

| Methoxymalonyl-ACP Biosynthesis Enzymes | Produce a methoxylated extender unit, contributing to structural diversity. | researchgate.netresearchgate.net |

| Fumaric Acid Transferase | A post-PKS modification enzyme predicted to attach a fumarate (B1241708) group. | researchgate.net |

| C5N Unit Ligase | A post-PKS modification enzyme predicted to attach the 2-amino-3-hydroxycyclopent-2-enone ring. | researchgate.netnih.gov |

Proteomics and Metabolomics: While specific proteomics and metabolomics studies on this compound's direct effects are not yet extensively published, these technologies represent the next frontier in understanding its mechanism of action. Proteomics would allow researchers to identify changes in the protein expression profile of a cell upon exposure to this compound, potentially revealing its molecular target or downstream cellular pathways it affects. Metabolomics, the large-scale study of small molecules, could map the metabolic perturbations caused by the compound. For instance, in studies of the related macrolide spinosad, a combination of techniques including isothermal titration calorimetry (a biophysical method) showed that the final metabolite can regulate its own biosynthetic cluster by binding to a transcriptional regulator, a finding that links metabolomics directly back to genomics. researchgate.net

High-Throughput Screening Assays for Biological Activity Profiling

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds to identify those with desired biological activity. researchgate.net Polyketides like this compound are known to be a rich source of bioactive molecules, showing high hit rates in HTS campaigns. google.com

Initial discovery efforts and subsequent studies have used in vitro screening assays to establish the activity of this compound A. For example, a screen of various microbial metabolites identified its potent and selective antitrypanosomal activity. medchemexpress.comresearchgate.net Such primary screens are crucial for identifying initial "hits."

Further characterization would involve more specialized HTS assays. A hypothetical workflow could involve:

Cell-Based Assays: Using automated microscopy or plate readers to measure cell viability, proliferation, or apoptosis across panels of cancer cell lines or pathogenic microbes to finely detail its activity spectrum.

Target-Based Assays: If a putative target is identified (e.g., V-ATPase, based on similarity to concanamycins), an enzymatic or binding assay could be developed in an HTS format (e.g., 384- or 1536-well plates) to screen for direct inhibition. biologists.com

Phenotypic Screening: Advanced HTS methods using high-content imaging can assess morphological changes or the localization of fluorescent reporters in cells, providing clues to the mechanism of action without a pre-defined target.

Table 2: Hypothetical High-Throughput Screening Workflow for this compound

| Step | Technique | Purpose | Reference |

| Primary Screen | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Identify cell lines (e.g., cancer, microbial) sensitive to this compound. | researchgate.net |

| Secondary Screen | High-Content Imaging | Analyze morphological changes (e.g., apoptosis markers, organelle integrity) in sensitive cells. | csj.jp |

| Orthogonal Screen | Biochemical Assay (e.g., ATPase activity) | Validate activity against a putative molecular target (e.g., V-ATPase). | biologists.com |

| Counter Screen | Cytotoxicity Assay in Normal Cells | Assess selectivity and potential for off-target toxicity. | researchgate.net |

Biophysical Techniques for Ligand-Target Interaction Studies (e.g., SPR, ITC, X-ray Crystallography of Complexes)

Understanding how a drug molecule physically interacts with its target is crucial for rational drug design. Biophysical techniques provide quantitative data on these interactions. While specific studies applying these methods to this compound have not been published, their application to related compounds illustrates their importance. The structurally related macrolides, bafilomycins and concanamycins, are well-known inhibitors of vacuolar-type H+-ATPases (V-ATPases). biologists.comnih.gov

Surface Plasmon Resonance (SPR): This label-free technique measures binding in real-time by detecting changes in refractive index when a ligand (like this compound) in solution flows over its immobilized target protein. SPR can determine the kinetics of the interaction, including the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D), which quantifies binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamics of an interaction, providing the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This technique was used to confirm the binding of the macrolide spinosyn A to a regulatory protein. researchgate.net

X-ray Crystallography: This powerful technique can resolve the three-dimensional structure of a ligand-target complex at atomic resolution. By obtaining a crystal of the target protein bound to this compound, researchers could visualize the precise binding pocket and the specific hydrogen bonds, and hydrophobic interactions responsible for the interaction. Such structural insights are invaluable for structure-based drug design. For example, crystallography was used to determine the structure of an enzyme involved in the biosynthesis of the macrolide venturicidin (B1172611). researchgate.net

Table 3: Comparison of Key Biophysical Techniques for Drug-Target Studies

| Technique | Information Obtained | Throughput | Target Immobilization Required |

| Surface Plasmon Resonance (SPR) | Affinity (K_D), Kinetics (k_on, k_off) | Medium-High | Yes |

| Isothermal Titration Calorimetry (ITC) | Affinity (K_D), Thermodynamics (ΔH, ΔS), Stoichiometry (n) | Low | No |

| X-ray Crystallography | High-resolution 3D structure of the complex | Low | Yes (for crystallization) |

Advanced Microscopy for Subcellular Localization and Morphological Analysis

Advanced microscopy techniques are essential for visualizing the effects of a compound within a cell. They can reveal where a compound accumulates, what organelles it affects, and the morphological changes it induces. Although no specific microscopy studies on this compound are published, research on the related hygrolide antibiotic JBIR-100 provides a clear example of this approach. nih.gov

In the study of JBIR-100's effect on the bacterium Bacillus subtilis, researchers used several microscopy techniques:

Confocal Fluorescence Microscopy: This was used with the fluorescent dye propidium (B1200493) iodide (PI), which can only enter cells with compromised cell membranes. A dose-dependent increase in PI fluorescence in bacteria treated with JBIR-100 indicated that the compound damages the cell membrane. nih.gov

Membrane Potential-Sensitive Dyes: Using the dye DiOC₂(3), flow cytometry and fluorescence microscopy can reveal changes in membrane polarization, providing further evidence of membrane perturbation. nih.gov

These same methods could be directly applied to this compound to investigate its mechanism of action against fungal, parasitic, or cancer cells, providing visual evidence of its subcellular effects.

Table 4: Illustrative Microscopy Findings for a Macrolide Antibiotic (JBIR-100)

| Technique | Probe/Method | Observation | Interpretation | Reference |

| Confocal Fluorescence Microscopy | Propidium Iodide (PI) | Dose-dependent increase in the number of PI-stained cells. | The compound causes cell membrane permeabilization. | nih.gov |

| Fluorescence Analysis | DiOC₂(3) Dye | Dose-dependent decrease in fluorescence intensity. | The compound causes depolarization of the cell membrane. | nih.gov |

| Differential Interference Contrast (DIC) | Light Microscopy | No significant morphological changes observed in resistant mutants. | Resistance mechanism is likely not related to major structural changes. | nih.gov |

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational techniques are increasingly used to accelerate drug discovery and to understand molecular interactions where experimental data is lacking. sciforum.net

Quantitative Structure-Activity Relationship (QSAR): The chemical structure of this compound A has been used as part of datasets to build QSAR models. sciforum.netuba.aruclv.edu.cu These models establish a mathematical relationship between the chemical features of a group of molecules and their biological activity. In several studies, QSAR models were developed to predict the antitrichomonal activity of new compounds, and this compound A was included as a known active agent to help train and validate the predictive power of the model. sciforum.netuclv.edu.cu This represents a use of this compound in in silico screening to find new, unrelated lead compounds. sciforum.net

Molecular Docking and Dynamics: While specific studies for this compound are not available, molecular docking and molecular dynamics (MD) simulations are powerful predictive tools.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. Researchers could dock this compound into the known structure of its putative target, V-ATPase, to generate a hypothetical binding pose. This was done to model how a substrate binds to an enzyme in the venturicidin biosynthetic pathway and to model the active site of the C5N synthase enzyme. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a view of the dynamic nature of the ligand-target interaction. An MD simulation starting with a docked pose of this compound in its target could be used to assess the stability of the interaction, identify key amino acid residues involved in binding, and understand how the binding of this compound might induce conformational changes in the protein that lead to inhibition.

Table 5: Applications of Computational Modeling in this compound Research

| Modeling Technique | Specific Application | Purpose | Reference |

| QSAR | Included as an active compound in model training. | To build predictive models for virtual screening of new antitrichomonal agents. | sciforum.netuba.aruclv.edu.cu |

| Molecular Docking (Hypothetical) | Predict binding pose of this compound in a target like V-ATPase. | To generate an initial structural hypothesis of the drug-target interaction. | nih.govresearchgate.net |

| Molecular Dynamics (Hypothetical) | Simulate the behavior of the this compound-target complex over time. | To assess binding stability and understand the dynamic nature of the interaction. | researchgate.net |

Future Perspectives and Emerging Research Avenues for Virustomycin

Unexplored Biological Activities and Mechanistic Hypotheses

Virustomycin A, an 18-membered macrolide from the plecomacrolide family, was initially identified based on its antiviral properties, showing the ability to reduce plaque formation by both RNA and DNA viruses at very low concentrations. kitasato-u.ac.jpcaymanchem.com Its activity spectrum has since expanded to include potent effects against various fungi and parasites. caymanchem.com Notably, it exhibits significant in vitro antitrypanosomal activity, with an IC50 value of 0.45 ng/mL against the Trypanosoma brucei brucei GUTat 3.1 strain. kitasato-u.ac.jpcaymanchem.com The compound is also active against Trichomonas foetus and the plant pathogenic fungus Pyricularia oryzae. caymanchem.com

The primary mechanism of action studied in T. foetus involves the disruption of macromolecular biosynthesis, with the most pronounced effect on RNA synthesis. nih.govjst.go.jp Research suggests that this compound A interferes with the formation of nucleotide precursors like UMP, UDP, and UTP. kitasato-u.ac.jp It was observed to inhibit the incorporation of uridine (B1682114) into both acid-soluble and insoluble cellular fractions, unlike actinomycin (B1170597) D, which only affects the insoluble fraction. nih.govjst.go.jp This indicates that this compound A does not directly inhibit RNA polymerase but rather impedes the formation of necessary nucleotide triphosphates. nih.gov The compound was found to interfere with nucleotide formation from uridine and adenosine (B11128) without affecting their transport into the cells. nih.govjst.go.jp Since it did not inhibit uridine kinase or uracil (B121893) phosphoribosyltransferase in cell-free extracts, it is hypothesized that this compound A disrupts the ATP-forming system, thereby preventing the phosphorylation required for nucleotide synthesis. nih.govjst.go.jp

While its antitrypanosomal and antifungal activities are established, many potential biological activities remain unexplored. Plecomacrolides, the class to which this compound A belongs, are known for a wide array of bioactivities, including anti-atherosclerotic, neuroprotective, and insecticidal effects. nih.gov Many members of this family, such as bafilomycin and concanamycin (B1236758), are potent inhibitors of vacuolar-type H+-ATPases (V-ATPases), which are crucial for processes like lysosomal acidification and bone resorption. nih.govfrontiersin.orgresearchgate.net Given the structural similarities, a key mechanistic hypothesis is that this compound A may also target V-ATPases in various organisms. This potential V-ATPase inhibition could be a promising avenue for investigating activities against cancer, osteoporosis, and other conditions where V-ATPases play a critical pathological role. nih.gov Furthermore, some plecomacrolides have been shown to inhibit the HIV-encoded accessory protein Nef, suggesting a potential, previously undescribed target for these compounds that is distinct from V-ATPase inhibition. nih.govgoogle.com

Potential for Biotechnological Production Optimization and Strain Engineering

This compound A is a secondary metabolite produced by the actinomycete Streptomyces graminofaciens A-8890. researchgate.net Like many complex natural products, its production through microbial fermentation often results in low titers, which presents a significant bottleneck for further research and development. nih.gov Therefore, optimizing its production through biotechnological approaches is a critical area of future research.

A primary strategy for enhancing yield is the optimization of fermentation conditions. The production of microbial secondary metabolites is highly sensitive to culture parameters such as nutrient composition (carbon and nitrogen sources), pH, temperature, and aeration. scirp.orgupdatepublishing.com Systematically varying these factors using classical "one-factor-at-a-time" methods or modern statistical approaches like Response Surface Methodology can significantly boost production. scirp.orgresearchgate.net For instance, studies on other Streptomyces species have shown that identifying the optimal carbon sources (e.g., starch, cellobiose) and nitrogen sources (e.g., peptone, casein) can lead to maximal yields of bioactive compounds. scirp.orgresearchgate.net Similar optimization protocols could be designed for S. graminofaciens to increase the production of this compound A. researchgate.netnih.gov

Beyond fermentation optimization, genetic and metabolic engineering of the producing strain holds immense potential. mdpi.com The biosynthetic gene cluster (BGC) for this compound A has been identified and found to encode Type I polyketide synthases (PKSs) and various tailoring enzymes responsible for its complex structure. researchgate.netresearchgate.net This genetic information is the key to rational strain engineering. Strategies include:

Overexpression of Regulatory Genes: BGCs often contain specific regulatory genes (e.g., SARP or LAL family regulators) that act as activators. researchgate.netnih.gov Overexpressing these native regulators or even heterologous ones from related BGCs can "turn on" or significantly enhance cluster expression, a strategy successfully used to overproduce concanamycins. nih.govnih.gov

Deletion of Competing Pathways: S. graminofaciens A-8890 also produces another macrolide, FD-891. researchgate.net The biosynthetic pathways for these compounds may compete for common precursors. Deleting the BGC for FD-891 could redirect metabolic flux towards this compound A synthesis, potentially increasing its yield. mdpi.com